2-(5-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetaldehyde
Description
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetaldehyde |
InChI |
InChI=1S/C11H12O2/c12-6-5-8-1-2-9-7-10(13)3-4-11(8)9/h3-4,6-8,13H,1-2,5H2 |
InChI Key |
VHRQHPSVBBENMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1CC=O)C=CC(=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-hydroxyindanone and acetaldehyde.
Reaction Conditions: The reaction is carried out under acidic or basic conditions to facilitate the condensation reaction between the hydroxyindanone and acetaldehyde.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for 2-(5-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(5-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in substitution reactions, such as esterification or etherification, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: 2-(5-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetic acid.
Reduction: 2-(5-Hydroxy-2,3-dihydro-1H-inden-1-yl)ethanol.
Substitution: Various esters or ethers depending on the substituent introduced.
Scientific Research Applications
Pharmacological Uses
Research has identified 2-(5-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetaldehyde as a metabolite of serotonin-related compounds, suggesting potential roles in neuropharmacology. It has been studied for:
- Antioxidant Properties : Its structure allows it to scavenge free radicals, contributing to cellular protection against oxidative stress .
- Neuroprotective Effects : Studies indicate that derivatives of this compound may improve symptoms associated with hypoxia and other neurological disorders .
Antimicrobial Activity
Recent studies have demonstrated that 2-(5-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetaldehyde exhibits antimicrobial properties against various bacterial strains. For instance:
- Compounds derived from this structure have shown significant inhibition zones against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, indicating potential as antibacterial agents .
| Compound | Inhibition Zone (mm) | Bacterial Strain |
|---|---|---|
| 5-Hydroxyindole derivative | 21 | S. aureus |
| 5-Hydroxyindole derivative | 22 | B. subtilis |
Plant Growth Regulation
The compound has been investigated for its role in plant physiology:
- As a metabolite found in Arabidopsis thaliana, it is involved in regulating growth and development processes . Its application in agriculture could enhance crop resilience and yield.
Case Study 1: Neuroprotective Effects
A study conducted on mice demonstrated that administration of 2-(5-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetaldehyde improved cognitive functions in models of hypoxia-induced brain injury. The results indicated a reduction in neuronal damage and improved behavioral outcomes compared to control groups .
Case Study 2: Antimicrobial Efficacy
In a comparative analysis of various indole derivatives, the compound exhibited superior antibacterial activity. The study used the Diameter of Inhibition Zone (DIZ) assay to quantify the effectiveness against pathogens, confirming its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of 2-(5-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetaldehyde involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and aldehyde groups allow it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Analytical Characterization
- Techniques: NMR/HRMS: Used for structural elucidation of cathinone derivatives and indene-based compounds . X-ray Crystallography: Critical for confirming stereochemistry in complex analogs (e.g., BNM-III-170) . Chromatography: GC-MS applied to pheromone analysis (e.g., DMCHA isomers) .
Biological Activity
2-(5-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetaldehyde, also known as 5-Hydroxyindoleacetaldehyde (5-HIAL), is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and implications in various fields, particularly in neurobiology and pharmacology.
The molecular formula of 2-(5-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetaldehyde is C10H9NO2, with a molecular weight of 175.18 g/mol. The compound features a hydroxyl group attached to an indene structure, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H9NO2 |
| Molecular Weight | 175.18 g/mol |
| IUPAC Name | 2-(5-hydroxy-1H-indol-3-yl)acetaldehyde |
| XLogP3 | 0.3 |
| Topological Polar Surface Area | 53.1 Ų |
Synthesis
The synthesis of 2-(5-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetaldehyde can be achieved through various methods, often involving the modification of indole derivatives. The oxidative deamination of serotonin via monoamine oxidase (MAO) is one common pathway leading to the formation of this compound .
Neurobiological Effects
Research indicates that 5-HIAL plays a significant role in the metabolism of serotonin. It is formed from serotonin through the action of MAO and subsequently metabolized into 5-hydroxyindoleacetic acid (5-HIAA), a major serotonin metabolite. Elevated levels of 5-HIAL have been associated with neurotoxicity and may contribute to neurodegenerative diseases such as Alzheimer's .
Potential Therapeutic Applications
The compound's interaction with neurotransmitter systems suggests potential therapeutic applications:
- Neuroprotection : Some studies suggest that modulating levels of 5-HIAL could influence neuronal survival and function.
- Psychiatric Disorders : Given its role in serotonin metabolism, it may be implicated in mood disorders and could serve as a biomarker for conditions like depression or anxiety.
Case Study 1: Neurotoxicity in Alzheimer's Disease
A study explored the levels of 5-HIAL in patients with Alzheimer's disease. It was found that increased concentrations correlated with markers of oxidative stress and inflammation in neuronal tissues. These findings suggest that targeting the metabolism of this compound could be a strategy for mitigating neurodegeneration .
Case Study 2: Serotonin Metabolism and Alcohol Consumption
Another investigation focused on how alcohol consumption affects the metabolism of serotonin to 5-HIAL and subsequently to 5-hydroxytryptophol (5-HTOL). The study demonstrated that ethanol significantly increases the formation of 5-HTOL by inhibiting aldehyde dehydrogenase (ALDH), leading to altered serotonin dynamics in the brain, which may have implications for understanding alcohol-related mood disorders .
Q & A
Q. What are the foundational synthetic routes for 2-(5-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetaldehyde, and what reagents are critical in its preparation?
The synthesis typically involves multi-step organic reactions, including condensation and oxidation steps. For instance, aldehydes can be synthesized via oxidation of alcohols using H₂O₂ in ethanol under reflux conditions. Key intermediates may require protection of hydroxyl groups to prevent undesired side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
¹H-NMR is indispensable for confirming the aldehyde proton (δ 9.5–10.5 ppm) and the dihydroindenyl backbone. IR spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O–H, ~3200 cm⁻¹) groups. Mass spectrometry provides molecular weight validation and fragmentation patterns .
Q. What safety protocols are essential during laboratory handling?
Use PPE (gloves, goggles), work in a fume hood to avoid inhalation, and store the compound in airtight containers under nitrogen to prevent oxidation. Immediate first aid for exposure includes flushing eyes/skin with water and seeking medical attention .
Q. How can researchers assess the purity of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection and melting point analysis are standard methods. Consistent retention times and sharp melting points (within 1–2°C of literature values) indicate high purity .
Q. What are the primary degradation pathways under ambient conditions?
The aldehyde group is prone to oxidation, forming carboxylic acid derivatives. Hydrolysis of the dihydroindenyl ring under acidic or basic conditions may also occur, necessitating stability studies in varying pH environments .
Advanced Research Questions
Q. How can contradictions in reported synthetic yields be systematically addressed?
Employ Design of Experiments (DoE) to isolate variables such as solvent polarity (e.g., ethanol vs. DMF), reaction temperature, and catalyst loading. Statistical analysis (e.g., ANOVA) identifies optimal conditions, while kinetic studies reveal rate-limiting steps .
Q. What computational methods predict the reactivity of the aldehyde group in complex reactions?
Density Functional Theory (DFT) calculations model electron density distribution and transition states, revealing nucleophilic attack sites. Molecular docking simulations assess interactions with biological targets, guiding functionalization strategies .
Q. How do solvent effects and tautomerism influence discrepancies in NMR data?
Polar solvents (e.g., DMSO-d₆) may stabilize enol tautomers, shifting proton signals. Variable Temperature (VT) NMR can detect tautomeric equilibria, while 2D-COSY resolves overlapping peaks caused by conformational flexibility .
Q. What strategies stabilize the aldehyde moiety during long-term storage or reaction conditions?
Use stabilizing agents like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) to inhibit oxidation. Store under inert atmospheres (argon) at –20°C. For reactions, employ in situ protection (e.g., acetal formation) .
Q. How are bioactivity assays designed to evaluate this compound’s therapeutic potential?
Enzyme inhibition assays (e.g., fluorescence-based) screen for binding to target proteins. Cell-based models (e.g., HEK293 cells) assess cytotoxicity and metabolic stability. Include positive/negative controls and triplicate measurements to ensure reproducibility .
Q. Methodological Notes
- Data Contradictions : Cross-validate results using orthogonal techniques (e.g., LC-MS vs. NMR) and replicate experiments under standardized conditions .
- Experimental Design : Prioritize modular synthetic routes to facilitate late-stage functionalization, enabling structure-activity relationship (SAR) studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
